N1-(2-chlorobenzyl)-N2-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O5S/c20-16-4-2-1-3-13(16)11-22-18(25)19(26)23-12-17-24(9-10-29-17)30(27,28)15-7-5-14(21)6-8-15/h1-8,17H,9-12H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZSXTPPTPLMKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=C(C=C2)F)CNC(=O)C(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-chlorobenzyl)-N2-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. Its molecular formula is , with a molecular weight of approximately 449.5 g/mol. This compound features a complex structure that includes a sulfonamide moiety, which is often associated with various pharmacological effects.
Antimicrobial Properties
Research has indicated that compounds containing oxazolidinone structures exhibit significant antimicrobial activity. The oxazolidinone class is known for its effectiveness against Gram-positive bacteria, including strains resistant to conventional antibiotics. Studies suggest that the incorporation of the 4-fluorophenylsulfonyl group enhances the potency of related compounds by improving their binding affinity to bacterial ribosomes, thereby inhibiting protein synthesis .
The proposed mechanism of action for this compound involves:
- Inhibition of Protein Synthesis : By binding to the 50S ribosomal subunit, this compound disrupts the translation process in bacteria, leading to cell death.
- Targeting Specific Pathways : The sulfonamide group may interact with specific enzymes or receptors involved in bacterial metabolism, further enhancing its antimicrobial effects .
Cytotoxicity and Safety Profile
While antimicrobial efficacy is crucial, understanding the cytotoxicity of this compound is equally important. Preliminary studies indicate that this compound exhibits low toxicity in mammalian cell lines at therapeutic doses. However, further in vivo studies are necessary to fully assess its safety profile and potential side effects .
Case Studies and Experimental Data
Several studies have explored the biological activity of similar compounds, providing insights into their pharmacological profiles:
These findings suggest that modifications to the oxazolidinone structure can significantly influence biological activity and safety.
Future Directions
Ongoing research aims to:
- Optimize Structure : Further modifications may enhance potency and reduce toxicity.
- Broaden Spectrum : Investigating efficacy against a wider range of pathogens, including Gram-negative bacteria.
- Clinical Trials : Initiating clinical trials to evaluate therapeutic potential in humans.
Scientific Research Applications
While there is no direct information available regarding the applications of "N1-(2-chlorobenzyl)-N2-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide," the search results provide information on related compounds that share similar chemical features, such as chlorobenzyl, fluorophenylsulfonyl, and oxalamide moieties. These compounds have demonstrated diverse biological activities that can provide insights into the potential applications of the target compound.
Note: Information from benchchem.com is excluded due to the instruction to avoid this source.
Potential Applications Based on Related Compounds
1. Antibacterial Activity
- Research indicates that compounds similar to N1-(4-chlorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide exhibit antibacterial efficacy.
- For instance, one study synthesized derivatives and tested them against various bacterial strains, revealing moderate to strong activity against Salmonella typhi and Bacillus subtilis, but weaker effects against E. coli. The presence of chlorophenyl and fluorophenyl groups may contribute to this activity.
2. Enzyme Inhibition
- Related compounds have shown potential as inhibitors of key enzymes, such as acetylcholinesterase (AChE) and urease.
- In one study, a similar compound displayed significant potency in inhibiting these enzymes, suggesting potential therapeutic applications in neurodegenerative diseases and as an antimicrobial agent.
3. Cancer Chemotherapy
- The sulfonamide moiety, present in related compounds, is associated with anticancer properties.
- Studies suggest that similar compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation.
4. Applications of Specific Similar Compounds
- 2-Chloro-4-fluoro-N-{[(E)-2-phenylethenyl]sulfonyl}benzamide is another compound with a somewhat related structure, as it contains chloro and fluoro groups . However, the specific applications of this compound are not detailed in the search results .
- N1-(4-chlorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a research compound with a complex structure that includes a piperidine moiety and a sulfonyl group, which are crucial for its biological activity. The fluorophenyl group enhances its interaction with biological targets, potentially influencing its pharmacokinetics and dynamics.
- N1-(2-chlorobenzyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is another related compound .
Data Tables
The following data tables are derived from studies of related compounds, offering insights into potential activities of the target compound.
Antibacterial Activity of a Related Compound
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole | Salmonella typhi | Moderate |
| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole | Bacillus subtilis | Strong |
| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole | E. coli | Weak |
Enzyme Inhibition by a Related Compound
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 0.63 ± 0.001 |
| Urease | 2.14 ± 0.003 |
Further Research
Further studies are required to determine the specific applications of this compound. These studies could include:
- In vitro assays to evaluate its antibacterial, enzyme inhibitory, and anticancer activities.
- In vivo studies to assess its efficacy and safety in animal models.
- Detailed analysis of its interactions with target proteins and enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Derivatives
Oxalamides are a versatile class of compounds with applications ranging from flavorants to antiviral agents. Below is a detailed comparison of the target compound with analogs reported in the literature.
Structural and Functional Analogues
Key Comparative Insights
The 4-fluorophenylsulfonyl moiety introduces strong electron-withdrawing effects, contrasting with the 4-chlorophenylsulfonyl group in . Fluorine’s smaller size and higher electronegativity may improve target binding.
Unlike S336, which is validated as a flavorant with a high safety margin (>33 million), the target compound lacks exposure or toxicological data.
Synthetic Challenges The sulfonyl-oxazolidinone scaffold requires multi-step synthesis, as seen in analogs (e.g., ). Yield optimization (e.g., 35–53% in ) remains a hurdle compared to simpler oxalamides like S336.
Q & A
Q. How can computational methods improve lead optimization?
- Methodological Answer :
- Docking Studies : Target sulfonyl group interactions with ATP-binding pockets (e.g., VEGFR-2 in AutoDock Vina) .
- ADMET Prediction : Use SwissADME to optimize logP (-0.5 to +5.0) and BBB permeability .
- MD Simulations : Analyze ligand-receptor stability over 100 ns (GROMACS with CHARMM36 force field) .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
